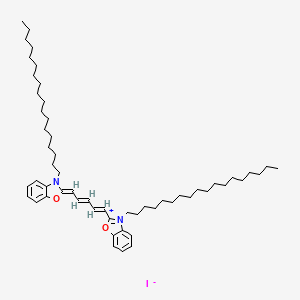

3-((((-Oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

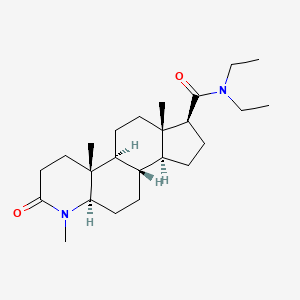

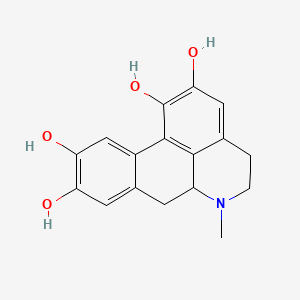

SQ-30741 is a small molecule drug known for its role as a thromboxane A2 receptor antagonist. It was initially developed by Bristol Myers Squibb Co. and has been studied for its potential therapeutic applications in cardiovascular diseases, particularly myocardial ischemia .

Preparation Methods

The synthesis of SQ-30741 involves several key steps:

Diels-Alder Condensation: Maleic anhydride reacts with furan to form epoxytetrahydrophthalic anhydride.

Reduction: The epoxytetrahydrophthalic anhydride is reduced using hydrogen over palladium on carbon to yield epoxyperhydrophthalic anhydride.

Further Reduction: Sodium borohydride is used to reduce epoxyperhydrophthalic anhydride to epoxyperhydrophthalide.

Lactol Formation: The epoxyperhydrophthalide undergoes a third reduction with diisobutylaluminum hydride to form lactol.

Isomer Resolution: The racemic mixture of lactol is resolved using menthol.

Condensation and Esterification: The appropriate isomer is treated with triphenylphosphonium bromide and potassium tert-amyloxide, followed by condensation with 4-carboxybutyltriphenylphosphonium bromide and esterification with Amberlist-15/methanol to yield cis-5-heptenoic acid methyl ester.

Oxidation and Reductocondensation: The primary alcohol group is oxidized with pyridinium chlorochromate in dichloromethane to form an aldehyde, which is then reductocondensed with 4-phenylsemicarbazide using sodium cyanoborohydride and hydrolyzed with lithium hydroxide to furnish the target semicarbazide.

Chemical Reactions Analysis

SQ-30741 undergoes various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized using pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride and diisobutylaluminum hydride are used in multiple reduction steps during its synthesis.

Condensation: The compound undergoes condensation reactions with triphenylphosphonium bromide and 4-carboxybutyltriphenylphosphonium bromide.

Esterification: Esterification with Amberlist-15/methanol is a key step in its synthesis.

Reductocondensation: Sodium cyanoborohydride is used for reductocondensation with 4-phenylsemicarbazide.

Scientific Research Applications

Cardiovascular Research: It has shown cardioprotective effects in models of coronary occlusion and reperfusion, reducing infarct size and preventing ischemic damage.

Platelet Adhesion Studies: SQ-30741 has been used to study the effects of thromboxane A2 receptor antagonism on platelet adhesion and aggregation.

Vascular Research: It has been investigated for its role in modulating adrenergic responses in human saphenous veins.

Mechanism of Action

SQ-30741 exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in platelet aggregation and vasoconstriction. By blocking this receptor, SQ-30741 prevents the binding of thromboxane A2, thereby inhibiting platelet aggregation and reducing vasoconstriction. This mechanism is particularly beneficial in preventing myocardial ischemia and other cardiovascular conditions .

Comparison with Similar Compounds

SQ-30741 is unique in its specific antagonism of the thromboxane A2 receptor. Similar compounds include:

U-46619: A synthetic analogue of thromboxane A2, used in research to study thromboxane receptor functions.

BM 13.505: Another thromboxane receptor antagonist studied for its cardioprotective effects.

SQ 29,548: A thromboxane receptor antagonist similar to SQ-30741, used in studies of myocardial infarction.

These compounds share similar mechanisms of action but differ in their specific applications and efficacy profiles.

Properties

CAS No. |

107332-47-8 |

|---|---|

Molecular Formula |

C23H38N2O5 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

(Z)-7-[(1S,2R,3R,4R)-3-[[[2-(heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid |

InChI |

InChI=1S/C23H38N2O5/c1-2-3-4-8-11-21(26)25-16-22(27)24-15-18-17(19-13-14-20(18)30-19)10-7-5-6-9-12-23(28)29/h5,7,17-20H,2-4,6,8-16H2,1H3,(H,24,27)(H,25,26)(H,28,29)/b7-5-/t17-,18+,19+,20-/m1/s1 |

InChI Key |

OPZODFCEYJMBAM-OXVBEWKXSA-N |

SMILES |

CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |

Isomeric SMILES |

CCCCCCC(=O)NCC(=O)NC[C@@H]1[C@H]2CC[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O2 |

Canonical SMILES |

CCCCCCC(=O)NCC(=O)NCC1C2CCC(C1CC=CCCCC(=O)O)O2 |

Synonyms |

3-((((-oxoheptyl)amino)acetyl)amino)methyl-7-oxobicyclo(2.2.1)hept-2-yl-5-heptenoic acid SQ 30741 SQ-30741 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,7S,8aR)-4-[(Z)-2,4-dimethyloct-2-enoyl]oxy-7-(1-formylvinyl)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1237889.png)

![5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-ethoxyphenol](/img/structure/B1237895.png)

![N-[(E)-(5-bromothiophen-2-yl)methylideneamino]pyridine-2-carboxamide](/img/structure/B1237896.png)